N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound that features a unique structure combining an indole, thiazole, and phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a robust method that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . The subsequent N-alkylation step involves the reaction of the indole with alkyl halides to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- Indole-3-acetic acid
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is unique due to its combination of indole, thiazole, and phenylacetamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H21N3O2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-21(17-12-16(27-3)9-10-19(17)25(14)2)18-13-28-22(23-18)24-20(26)11-15-7-5-4-6-8-15/h4-10,12-13H,11H2,1-3H3,(H,23,24,26) |
InChI Key |
YCOCREXQDASLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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